
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol
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Overview
Description
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is a heterocyclic compound featuring a benzothiopyran core with hydroxyl groups at positions 4 and 8. This structure combines a sulfur atom in the thiopyran ring with two phenolic hydroxyl groups, conferring unique physicochemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-mercaptophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiopyran ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key differences between 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol and structurally related compounds:
Key Observations:
- Core Heteroatom: The sulfur atom in benzothiopyrans (vs. oxygen in benzopyrans) may alter electronic properties and binding selectivity. Sulfur’s larger atomic radius and lower electronegativity could enhance lipophilicity compared to oxygen analogs .
- This may improve aqueous solubility but reduce membrane permeability.
- Biological Activity: While 1,1-dioxide derivatives exhibit α1-adrenoceptor antagonism, the diol’s activity remains speculative. In contrast, benzo[a]pyrene-7,8-diol’s carcinogenicity underscores the critical role of hydroxyl positioning in toxicological outcomes .
Properties
CAS No. |
112107-89-8 |
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Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
3,4-dihydro-2H-thiochromene-4,8-diol |
InChI |
InChI=1S/C9H10O2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,7,10-11H,4-5H2 |
InChI Key |
YUZVRWYSCAVAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1O)C=CC=C2O |
Origin of Product |
United States |
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